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Compound of Interest

Compound Name: Ethyl 2-furoate

Cat. No.: B1630389 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the thermal decomposition of ethyl
2-furoate, a compound of interest in various chemical and pharmaceutical applications. The

following sections detail the kinetic parameters, experimental and computational methodologies

employed in its study, and the primary decomposition pathways that have been identified.

Quantitative Kinetic Data
The thermal decomposition of ethyl 2-furoate has been investigated through both

experimental and theoretical approaches. The kinetic parameters derived from these studies

are summarized below, providing crucial data for understanding the reaction rates and

temperature dependence of the decomposition process.

Table 1: Arrhenius Parameters for the Gas-Phase Elimination of Ethyl 2-Furoate[1]

Temperature Range (K) Pressure Range (Torr) Arrhenius Equation

623.15 – 683.15 30 – 113

log k₁ (s⁻¹) = (11.51 ± 0.29) -

(179.9 ± 3.4) kJ mol⁻¹ / (2.303

RT)

Table 2: Theoretical Kinetic Parameters for the Unimolecular Decomposition of Ethyl 2-
Furoate[2][3]
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Temperature Range (K) Pressure Range (Torr)
Major Decomposition
Channel Barrier Energy (0
K)

500 - 1500 1 - 7600 48.3 kcal/mol

Experimental and Computational Protocols
The data presented in this guide are derived from specific experimental and computational

methodologies. Understanding these protocols is essential for the interpretation and replication

of the findings.

2.1. Gas-Phase Elimination Kinetics (Experimental Protocol)[1]

The experimental investigation into the gas-phase elimination kinetics of ethyl 2-furoate was

conducted using a static reaction system. The key aspects of the methodology are as follows:

Reaction System: A static reaction vessel was utilized to contain the gaseous ethyl 2-
furoate.

Temperature Control: The reaction was carried out over a temperature range of 623.15 K to

683.15 K (350 °C to 410 °C).

Pressure Conditions: The initial pressure of the substrate was varied within the range of 30

to 113 Torr.

Homogeneity and Order of Reaction: The reaction was confirmed to be homogeneous and

unimolecular, following a first-order rate law.

Rate Coefficient Determination: The rate coefficients were determined by monitoring the

progress of the decomposition reaction over time, leading to the formulation of the Arrhenius

equation presented in Table 1.

2.2. Theoretical Pyrolysis Study (Computational Protocol)[2][3]

The mechanism and kinetics of the thermal pyrolysis of ethyl 2-furoate were investigated

using high-level computational chemistry methods. The protocol involved the following:
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Theoretical Model: The study employed a dual-level theory, specifically

CCSD(T)&MP2(FC)//B3LYP/aug-cc-pVTZ, for accurate energy calculations.

Kinetic Modeling: A state-of-the-art Rice-Ramsperger-Kassel-Marcus (RRKM) based master

equation rate model was used to predict the rate coefficients.

Corrections: The calculations incorporated corrections for hindered internal rotation and

quantum tunneling effects to enhance accuracy.

Conditions: The study was conducted over a wide range of conditions, spanning

temperatures from 500 K to 1500 K and pressures from 1 to 7600 Torr.

Validation: The predicted rate coefficients were found to be in good agreement with

experimental data.

Thermal Decomposition Pathways
Theoretical studies have elucidated the primary pathways for the thermal decomposition of

ethyl 2-furoate. The major decomposition channel involves a six-center transition state.

3.1. Major Decomposition Pathway

The predominant mechanism for the thermal decomposition of ethyl 2-furoate is a

unimolecular elimination reaction that proceeds through a six-membered cyclic transition state.

This pathway leads to the formation of ethylene and 2-furoic acid.[2][3]
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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